7-Bromo-1H-pyrido[3,2-d]pyrimidin-4-one is a heterocyclic compound that features a bromine atom attached to a pyrido[3,2-d]pyrimidine core. This compound is notable for its potential applications in medicinal chemistry, particularly in drug discovery and development due to its ability to interact with biological targets. The compound's unique structure allows for further functionalization, making it a versatile intermediate in organic synthesis.
This compound can be classified under heterocyclic compounds, specifically as a pyrido-pyrimidine derivative. It is recognized for its structural similarity to nitrogen bases found in nucleic acids, which enhances its relevance in biological studies. The chemical structure can be denoted by the International Union of Pure and Applied Chemistry name: 7-bromo-1H-pyrido[3,2-d]pyrimidin-4-one, with the registry number 573675-29-3 .
The synthesis of 7-bromo-1H-pyrido[3,2-d]pyrimidin-4-one typically involves the bromination of pyrido[3,2-d]pyrimidin-4-one. A common method includes direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a solvent such as acetic acid or chloroform. The reaction conditions are crucial for optimizing yield and purity.
In laboratory settings, the reaction may proceed under mild conditions with careful control of temperature and reactant concentrations. For example, bromination can be performed at room temperature or slightly elevated temperatures to enhance the reaction rate without compromising product integrity .
The molecular formula for 7-bromo-1H-pyrido[3,2-d]pyrimidin-4-one is C_7H_5BrN_2O. The compound features a fused bicyclic structure consisting of a pyridine ring and a pyrimidine ring. The presence of the bromine atom at the 7-position significantly influences the compound's reactivity and potential for substitution reactions.
Key structural data include:
7-Bromo-1H-pyrido[3,2-d]pyrimidin-4-one can undergo various chemical reactions:
The major products from substitution reactions typically involve derivatives where the bromine atom is replaced by another functional group, enhancing the compound's utility in synthetic chemistry .
The mechanism of action for 7-bromo-1H-pyrido[3,2-d]pyrimidin-4-one largely depends on its application in biological systems. In medicinal chemistry contexts, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways require comprehensive biochemical studies to elucidate the detailed mechanisms involved .
The chemical properties include:
Relevant data suggest that this compound exhibits moderate stability under acidic or basic conditions but should be handled with care to avoid decomposition during prolonged exposure to heat or light .
7-Bromo-1H-pyrido[3,2-d]pyrimidin-4-one has several applications across different scientific fields:
The compound 7-bromo-1H-pyrido[3,2-d]pyrimidin-4-one is named according to IUPAC conventions for fused heterobicyclic systems. The parent scaffold comprises a pyrimidin-4-one ring fused with a pyridine ring at the [3,2-d] position, indicating bond fusion between pyrimidine's C2–C3 and pyridine's C2–C3 atoms. The "1H" specifies the tautomeric form where the proton resides at the N1 position. Bromination at the 7-position (equivalent to C7 of the pyridine ring) is denoted by the prefix "7-bromo" [2] [6].
Alternative nomenclature includes 7-bromo-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one, though this is less common due to ambiguity in ring numbering. The systematic name unambiguously defines the ring fusion, substituent position, and lactam tautomer [2] [5]. Key identifiers are summarized in Table 1.
Table 1: Nomenclature and Identifiers of 7-Bromo-1H-pyrido[3,2-d]pyrimidin-4-one
Property | Value |
---|---|
IUPAC Name | 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one |
Synonyms | 7-Bromopyrido[3,2-d]pyrimidin-4(1H)-one; 7-Bromo-4-hydroxy-pyrido[3,2-d]pyrimidine |
CAS Registry Number | 157736-80-6 |
Molecular Formula | C₇H₄BrN₃O |
Canonical SMILES | O=C1N=CNC2=C1C=NC=C2Br |
InChI Key | NGLZIMDUQCALAS-UHFFFAOYSA-N |
Positional isomerism in pyridopyrimidinones arises from the orientation of ring fusion, critically influencing electronic distribution and biological activity. The four possible isomers—pyrido[2,3-d], [3,2-d], [3,4-d], and [4,3-d]—differ in nitrogen atom placement and bond connectivity (Figure 1) [4].
Figure 1: Ring Fusion Patterns in Pyridopyrimidinones
Pyrido[3,2-d]pyrimidin-4-one: Pyrido[2,3-d]pyrimidin-4-one: N3 N1 / \\ / \\ C2–C3 C4–N5 C2–C3 C4–N5 | | | | | | | | C6 N7–C8 C9 C6 N7–C8 C9
For 7-bromo-pyrido[3,2-d]pyrimidin-4-one, bromination occurs at C7 (equivalent to C8 of the pyridine ring), adjacent to the pyrimidine N1. In contrast, pyrido[2,3-d]pyrimidinones (e.g., palbociclib derivatives) feature substituents at C6/C8 positions distal to the fusion bond [1] [4]. This difference profoundly impacts hydrogen-bonding capacity: the [3,2-d] isomer's C7 bromine lies near the lactam carbonyl, enhancing dipole interactions, whereas [2,3-d] isomers exhibit broader steric accessibility [4] [7]. Biologically, pyrido[2,3-d]pyrimidinones dominate kinase inhibitor applications (e.g., EGFR inhibition), while [3,2-d] isomers remain underexplored due to synthetic challenges [7].
Table 2: Comparative Analysis of Pyridopyrimidinone Isomers
Property | Pyrido[3,2-d]Pyrimidin-4-one | Pyrido[2,3-d]Pyrimidin-4-one |
---|---|---|
Ring Fusion Bond | Pyrimidine C2–C3 : Pyridine C3–C2 | Pyrimidine C2–C3 : Pyridine C2–C3 |
Bromination Position | C7 (pyridine ring) | C6 (pyridine ring) or C8 (pyrimidine) |
Hydrogen Bond Acceptor Sites | N1, N3, O=C4 | N1, N3, O=C4 |
Calculated Dipole Moment | Higher (polarized C7-Br/C4=O) | Lower (symmetric charge distribution) |
Biological Target Relevance | Limited studies | Kinases (EGFR, CDK4/6), DHFR inhibitors [1] [7] |
Regioselective bromination at C7 in pyrido[3,2-d]pyrimidin-4-ones is governed by electronic and steric factors. C7 exhibits the highest electron density due to the electron-donating effect of the adjacent pyridine-type nitrogen (N8). Quantum mechanical calculations reveal a nucleophilic character at C7 (Fukui f⁻ index > 0.12), making it susceptible to electrophilic attack [4] [6].
Bromination typically employs bromine sources like N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF or CCl₄). The reaction proceeds via electrophilic aromatic substitution (SEAr), with yields exceeding 75% under optimized conditions (60°C, 4h) [6] [8]. Alternative methods include:
The 7-bromo derivative serves as a versatile synthetic intermediate for cross-coupling reactions (Suzuki, Sonogashira) due to bromide’s leaving-group ability. Substitution at C7 minimally distorts the core scaffold (bond angle variation < 2°), preserving planarity essential for intercalation or enzyme binding [6] [8].
Table 3: Bromination Methods for Pyrido[3,2-d]Pyrimidin-4-ones
Method | Conditions | Yield (%) | Regioselectivity |
---|---|---|---|
NBS/DMF | 60°C, 4h, anhydrous | 78–85 | Exclusive C7 bromination |
Br₂/Acetic Acid | Reflux, 6h | 55–65 | C7/C9 dibromination (15–22%) |
Br₂/CCl₄ (Catalytic FeCl₃) | 25°C, 12h | 70 | C7 bromination (≥90%) |
CAS No.: 463-57-0
CAS No.: 143488-44-2
CAS No.: 548-74-3
CAS No.:
CAS No.: 63732-19-4
CAS No.: